N~3~-(3-morpholinopropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
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Overview
Description
The compound “N~3~-(3-morpholinopropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and a morpholine ring, which is a common feature in many pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholine ring might make the compound more soluble in water than if it contained only hydrocarbon chains .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, involves processes such as rearrangement, condensation, and nucleophilic substitution reaction. This compound serves as a pivotal intermediate in the design of small molecule inhibitors for anticancer studies, showcasing its utility in medicinal chemistry (Wang et al., 2016).
N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was synthesized and characterized using various spectroscopic techniques. The study highlights the compound's structure through single crystal X-ray structural analysis and its potential biological applications, including anti-proliferative activity against A375 cells (Zhou et al., 2021).
Biological Activities and Potential Therapeutic Applications
A study on the synthesis and evaluation of anti-inflammatory activity of Ibuprofen analogs, including morpholine and pyrrolidine derivatives, demonstrated potent anti-inflammatory effects. This suggests the compound's potential in developing new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Pyridine derivatives, including morpholinium and piperidinium compounds, have shown significant insecticidal activities against the cowpea aphid, indicating their potential application in agricultural pest management (Bakhite et al., 2014).
The development of polycationic phosphorus dendrimers with terminal groups such as pyrrolidine and morpholine was explored for their low cytotoxicity and efficient DNA complexation, suggesting their application in gene delivery and tissue engineering (Padié et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17-13-15(14-21(17)16-5-2-1-3-6-16)18(23)19-7-4-8-20-9-11-24-12-10-20/h1-3,5-6,15H,4,7-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXOJIUXWMRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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